3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide
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Overview
Description
3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide is a complex organic compound that features both pyrazole and triazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide typically involves multiple steps, starting with the preparation of the pyrazole and triazole intermediates. These intermediates are then linked through a series of condensation and substitution reactions. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistency and efficiency in production. Purification processes such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide
- 3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide
Uniqueness
The uniqueness of this compound lies in its dual heterocyclic structure, which provides a versatile platform for interacting with various biological targets. This makes it a valuable compound for developing new therapeutic agents and studying complex biological systems.
Properties
IUPAC Name |
3-pyrazol-1-yl-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c23-16(18-6-9-24-10-8-21-13-17-12-20-21)14-3-1-4-15(11-14)22-7-2-5-19-22/h1-5,7,11-13H,6,8-10H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOUCYYXVMYYGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCOCCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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